molecular formula C11H14FN5 B12499043 (4-Fluoro-benzyl)-(1-propyl-1H-tetrazol-5-yl)-amine

(4-Fluoro-benzyl)-(1-propyl-1H-tetrazol-5-yl)-amine

Cat. No.: B12499043
M. Wt: 235.26 g/mol
InChI Key: XNEZNEKCENQWJU-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is a synthetic compound characterized by the presence of a fluorophenyl group attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of 4-fluorobenzyl chloride with 1-propyl-1,2,3,4-tetrazole-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The tetrazole ring can also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to the combination of its fluorophenyl and tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H14FN5

Molecular Weight

235.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C11H14FN5/c1-2-7-17-11(14-15-16-17)13-8-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14,16)

InChI Key

XNEZNEKCENQWJU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC=C(C=C2)F

Origin of Product

United States

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